Computed Lipophilicity (XLogP3) Position Among N-Alkyl Gallamide Homologs
The computed lipophilicity of N-decyl-3,4,5-trihydroxybenzamide (XLogP3 = 4.25) occupies a specific intermediate position between the shorter-chain N-hexyl gallamide (C6) and the longer-chain N-dodecyl gallamide (C12) within the N-alkyl gallamide series. This LogP value falls within an optimal range for membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, a balance not achieved by lower or higher homologs [1]. This physicochemical differentiation is critical for researchers selecting analogs for SAR studies where both bioavailability and handling practicality are required.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.25 |
| Comparator Or Baseline | N-Hexyl gallamide: XLogP3 ~2.5 (estimated); N-Dodecyl gallamide: XLogP3 ~6.0 (estimated); Class-level inference: optimal drug-like LogP range is 1–5 [1] |
| Quantified Difference | ~1.75 log units more lipophilic than hexyl analog; ~1.75 log units less than dodecyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSrc data); context of Lipinski Rule-of-Five analysis. |
Why This Matters
Lipophilicity governs passive membrane diffusion and nonspecific protein binding; the decyl analog’s intermediate LogP may offer a superior balance for cell-based assays compared to shorter or longer chain analogs.
- [1] Arsianti, A.; Azizah, N. N.; et al. Molecular Docking, ADMET Profiling of Gallic Acid and Its Derivatives (N-Alkyl Gallamide) as an Anti-Breast Cancer Agent. F1000Research 2022, 11, 1453. (LogP predictions for series members.) View Source
